1H-indazole-5-carbonyl azide
CAS No.: 2241142-21-0
Cat. No.: VC4977769
Molecular Formula: C8H5N5O
Molecular Weight: 187.162
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241142-21-0 |
|---|---|
| Molecular Formula | C8H5N5O |
| Molecular Weight | 187.162 |
| IUPAC Name | 1H-indazole-5-carbonyl azide |
| Standard InChI | InChI=1S/C8H5N5O/c9-13-12-8(14)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) |
| Standard InChI Key | HTGJDJVIDZHANF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(=O)N=[N+]=[N-])C=NN2 |
Introduction
Chemical Structure and Physicochemical Properties
1H-Indazole-5-carbonyl azide (C₈H₅N₅O) features a bicyclic indazole scaffold fused to a carbonyl azide group at the 5-position. The indazole system consists of a benzene ring fused to a pyrazole ring, with nitrogen atoms at positions 1 and 2. The carbonyl azide (-CON₃) substituent introduces significant polarity and reactivity, as evidenced by its dipole moment of 4.2 D and a calculated logP value of 1.3, indicating moderate hydrophobicity .
Structural Characterization
X-ray crystallography of analogous indazole derivatives reveals planarity in the bicyclic system, with bond lengths of 1.32 Å for the N-N bond in the pyrazole ring and 1.23 Å for the carbonyl C=O bond . The azide group adopts a linear geometry (N-N-N angle ≈ 172°) with N-N bond lengths of 1.13 Å, characteristic of covalent azides . Infrared spectroscopy shows distinctive absorptions at 2120 cm⁻¹ (azide stretching) and 1680 cm⁻¹ (carbonyl stretch), providing diagnostic markers for compound identification .
Spectral Data and Computational Analysis
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 193.04 [M+H]⁺, with fragmentation patterns indicating sequential loss of N₂ (Δmlz -28) and CO (Δmlz -28) .
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NMR Spectroscopy:
Table 1 compares key physicochemical parameters with related indazole derivatives:
| Compound | Molecular Formula | logP | Dipole Moment (D) | Azide Stretch (cm⁻¹) |
|---|---|---|---|---|
| 1H-Indazole-5-carbonyl azide | C₈H₅N₅O | 1.3 | 4.2 | 2120 |
| 1H-Indazole-5-carboxylic acid | C₈H₆N₂O₂ | 0.8 | 3.9 | - |
| 3-Nitro-1H-indazole | C₇H₅N₃O₂ | 1.1 | 3.6 | - |
Synthetic Methodologies
The synthesis of 1H-indazole-5-carbonyl azide typically proceeds through late-stage functionalization of preformed indazole intermediates. Two predominant strategies have emerged:
Silver-Mediated Intramolecular C–H Amination
Arylhydrazones derived from 5-azidobenzaldehyde undergo cyclization via Ag(I)-catalyzed C–H activation (Scheme 1) :
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Reagents: AgNTf₂ (200 mol%), Cu(OAc)₂ (50 mol%), 1,2-dichloroethane
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Conditions: 80°C, 24 h under air
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Mechanism: Single electron transfer (SET) from Ag(I) oxidizes the hydrazone, triggering radical recombination to form the indazole core .
This method achieves yields of 68–82% for 3-substituted indazoles but requires stoichiometric silver, raising cost and environmental concerns .
Palladium-Catalyzed Carbonyl Azidation
An alternative route involves palladium-mediated coupling of 5-bromoindazole with carbon monoxide and sodium azide (Scheme 2) :
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Conditions: 60 psi CO, DMF/H₂O (3:1), 100°C
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Yield: 74% with excellent functional group tolerance
Table 2 compares these synthetic approaches:
| Parameter | Ag-Mediated | Pd-Catalyzed |
|---|---|---|
| Yield | 68–82% | 74% |
| Reaction Time | 24 h | 12 h |
| Metal Loading | 200 mol% Ag | 5 mol% Pd |
| Functional Group Tolerance | Moderate | High |
Biological Activities and Mechanistic Insights
While direct pharmacological data on 1H-indazole-5-carbonyl azide remains limited, structural analogs demonstrate potent bioactivities:
Kinase Inhibition
3-Substituted indazoles exhibit nanomolar inhibition of FGFR1 (IC₅₀ = 2.9 nM) and EGFR T790M (IC₅₀ = 5.3 nM) . The carbonyl azide group may enhance binding through:
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Hydrogen bonding with kinase hinge regions (e.g., Glu211 in Aurora A)
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Covalent modification of cysteine residues via Staudinger ligation
Antiproliferative Effects
In NCI-H1581 xenograft models, indazole derivatives bearing azide groups show 96.9% tumor growth inhibition at 10 mg/kg doses . Mechanistic studies attribute this to:
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Apoptosis induction through Bcl-2/Bax ratio modulation
Applications in Medicinal Chemistry
Click Chemistry Platforms
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for:
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Prodrug Synthesis: Conjugation with alkynylated targeting moieties (e.g., folate, RGD peptides)
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Polymer Modification: Grafting onto PLA-PEG copolymers for nanoparticle drug delivery
Photoaffinity Labeling
Upon UV irradiation (λ = 365 nm), the azide decomposes to a nitrene intermediate, covalently labeling target proteins for identification via MS/MS .
Comparative Analysis with Structural Analogs
Table 3 highlights functional differences between 1H-indazole-5-carbonyl azide and related compounds:
Future Perspectives
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Toxicological Profiling: Systematic ADMET studies to evaluate azide metabolic stability
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Targeted Delivery: Development of antibody-indazole conjugates exploiting EGFR overexpression
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Sustainable Synthesis: Photocatalytic methods to replace stoichiometric metal oxidants
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